molecular formula C9H12N2O2 B2677847 N-(4-nitrobenzyl)ethanamine CAS No. 17847-35-7

N-(4-nitrobenzyl)ethanamine

Cat. No.: B2677847
CAS No.: 17847-35-7
M. Wt: 180.207
InChI Key: CRBKFFVPLITHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrobenzyl)ethanamine: is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Benzylamine: One common method involves the nitration of benzylamine. Benzylamine is reacted with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position, forming N-(4-nitrobenzyl)amine.

    Reductive Amination: Another method involves the reductive amination of 4-nitrobenzaldehyde with ethanamine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for N-(4-nitrobenzyl)ethanamine often involve large-scale nitration and reductive amination processes, optimized for high yield and purity. These methods may use continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-nitrobenzyl)ethanamine can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, sulfuric acid for sulfonation.

Major Products:

    Reduction: N-(4-aminobenzyl)ethanamine.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(4-nitrobenzyl)ethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate the effects of nitrobenzyl derivatives on biological systems.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-nitrobenzyl)ethanamine involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amine group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

    N-benzyl-ethanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(4-aminobenzyl)ethanamine: The reduced form of N-(4-nitrobenzyl)ethanamine, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanamine group, which confer distinct chemical reactivity and potential applications. The nitro group allows for further chemical modifications, while the ethanamine group provides a site for interactions with biological molecules.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBKFFVPLITHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 0.34 g (2.0 mmol, 1.0 eq.) of 1-(chloromethyl)-4-nitrobenzene and 1.38 g (10 mmol, 5.0 eq.) of potassium carbonate in 20 mL of acetonitrile was added 0.33 g (4.0 mmol, 2.0 eq.) ethylamine hydrochloride. The reaction mixture was heated at reflux for 16 h. The reaction mixture was allowed to cool to room temperature, filtered and the solvent removed in vacuo to provide 0.18 g (1.0 mmol, 50%) of N-(4-nitrobenzyl)ethanamine (I-29).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6.0 g of 4-nitrobenzyl bromide are dissolved in 25 ml of ethanol, combined with 25 ml of 10% ethanolic ethylamine solution and refluxed for 2 hours. Then the solution is concentrated by rotary evaporation, the residue is taken up with methylene chloride and washed with dilute sodium hydroxide solution. Finally the organic phase is evaporated down.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.